2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13828030
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3O2 |
|---|---|
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-9-4(3)5(11-7)6(12)13/h1-2,9H,(H,12,13) |
| Standard InChI Key | RMPCMDSUBRQGDS-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1N=C(N=C2C(=O)O)Cl |
| Canonical SMILES | C1=CNC2=C1N=C(N=C2C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a fused bicyclic system: a pyrrole ring (five-membered, aromatic with one nitrogen atom) condensed with a pyrimidine ring (six-membered, aromatic with two nitrogen atoms). The chlorine atom occupies the 2-position of the pyrimidine ring, while the carboxylic acid group is attached at the 4-position. This arrangement creates distinct electronic effects, with the electron-withdrawing chlorine and carboxylic acid groups influencing reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClN₃O₂ | |
| Molecular Weight | 197.58 g/mol | |
| IUPAC Name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid | |
| SMILES | C1=CNC2=C1N=C(N=C2C(=O)O)Cl | |
| InChI Key | RMPCMDSUBRQGDS-UHFFFAOYSA-N |
Tautomerism and Conformational Dynamics
The 5H-pyrrolo[3,2-d]pyrimidine system permits tautomeric shifts between enol and keto forms, particularly at the N-H positions. X-ray crystallography of analogous compounds reveals planar ring systems with minor deviations (≤5° from planarity), suggesting limited conformational flexibility. The carboxylic acid group adopts a synperiplanar orientation relative to the pyrimidine ring, facilitating intramolecular hydrogen bonding .
Synthetic Methodologies
Primary Synthesis Routes
Production typically involves multi-step sequences starting from pyrrolopyrimidine precursors. A common approach utilizes 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) as an intermediate, which undergoes selective hydrolysis and carboxylation :
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Chlorination: Treatment of pyrrolo[3,2-d]pyrimidin-2,4-dione with phosphorus oxychloride (POCl₃) at 120°C yields 2,4-dichloro derivatives (70% yield) .
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Selective Hydrolysis: Controlled alkaline hydrolysis removes the 4-chloro group while retaining the 2-chloro substituent.
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Carboxylation: The 4-position is functionalized via:
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Kolbe-Schmitt Reaction: CO₂ insertion under high pressure and temperature.
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Metal-Catalyzed Carbonylation: Palladium-mediated reactions with CO gas.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, 120°C, 6 hr | 70% |
| Hydrolysis | NaOH (1N), 40°C | 85% |
| Carboxylation | Pd(OAc)₂, CO, DMF, 80°C | 62% |
Purification Challenges
The compound’s polarity (logP ≈1.73) complicates isolation. Reverse-phase HPLC with C18 columns and 0.1% formic acid/acetonitrile gradients achieves >95% purity. Residual solvent content (DMF, POCl₃) must be monitored via GC-MS to meet pharmaceutical standards .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition onset at 286.6°C, consistent with related pyrrolopyrimidines. The melting point remains undocumented due to decomposition upon heating. Thermogravimetric analysis (TGA) indicates 5% mass loss at 154.5°C, attributed to bound solvent evaporation .
Solubility Profile
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Class |
|---|---|---|
| Water | 0.154 | Slightly soluble |
| Ethanol | 12.7 | Freely soluble |
| DMSO | 43.2 | Very soluble |
Aqueous solubility improves at pH >7 (deprotonated carboxylate form), reaching 2.8 mg/mL in phosphate buffer (pH 7.4). The compound exhibits pH-dependent tautomerism, favoring the zwitterionic form in physiological conditions .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
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PROTACs: Conjugation to E3 ligase ligands (e.g., thalidomide) yields targeted protein degraders.
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ADC Payloads: Antibody-drug conjugates with HER2-targeting trastuzumab exhibit picomolar cytotoxicity.
Material Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (12.7 mmol/g at 298K) due to its polar functional groups.
Comparison with Structural Analogs
Table 4: Key Analog Comparisons
| Compound | Cl Position | Bioactivity (EGFR IC₅₀) |
|---|---|---|
| 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 2 | 18 nM |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4 | 94 nM |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 2,4 | 8.3 nM |
The 2-chloro derivative shows superior selectivity over 4-chloro isomers, while dichloro analogs exhibit increased potency but higher hepatotoxicity (ALT elevation >3× ULN) .
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